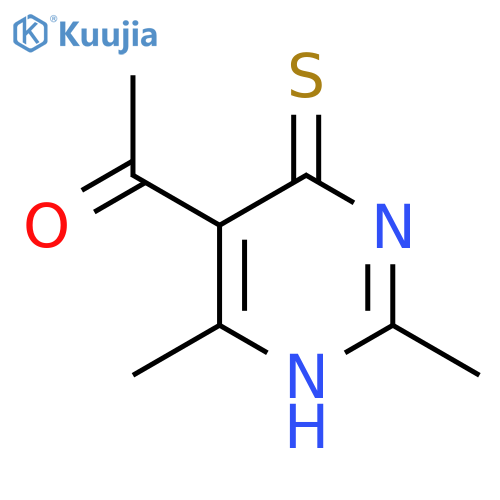

Cas no 13995-17-0 (1-(2,4-Dimethyl-6-sulfanylidene-1,6-dihydropyrimidin-5-yl)ethan-1-one)

13995-17-0 structure

商品名:1-(2,4-Dimethyl-6-sulfanylidene-1,6-dihydropyrimidin-5-yl)ethan-1-one

CAS番号:13995-17-0

MF:C8H10N2OS

メガワット:182.242800235748

MDL:MFCD26143737

CID:5638226

PubChem ID:22110117

1-(2,4-Dimethyl-6-sulfanylidene-1,6-dihydropyrimidin-5-yl)ethan-1-one 化学的及び物理的性質

名前と識別子

-

- EN300-27798

- 1-(2,4-dimethyl-6-sulfanylidene-1,6-dihydropyrimidin-5-yl)ethan-1-one

- Z235362965

- 1-(2,6-dimethyl-4-sulfanylidene-1,4-dihydropyrimidin-5-yl)ethan-1-one

- 13995-17-0

- 5-acetyl-2,6-dimethylpyrimidine-4-thione

- AKOS009128750

- AB00990927-01

- Ethanone, 1-(1,6-dihydro-2,4-dimethyl-6-thioxo-5-pyrimidinyl)-

- 1-(2,4-Dimethyl-6-sulfanylidene-1,6-dihydropyrimidin-5-yl)ethan-1-one

-

- MDL: MFCD26143737

- インチ: 1S/C8H10N2OS/c1-4-7(5(2)11)8(12)10-6(3)9-4/h1-3H3,(H,9,10,12)

- InChIKey: HSVILJCLICGFSS-UHFFFAOYSA-N

- ほほえんだ: S=C1C(C(C)=O)=C(C)NC(C)=N1

計算された属性

- せいみつぶんしりょう: 182.05138412g/mol

- どういたいしつりょう: 182.05138412g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 315

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 73.6Ų

- 疎水性パラメータ計算基準値(XlogP): 0.1

じっけんとくせい

- 密度みつど: 1.25±0.1 g/cm3(Predicted)

- ふってん: 300.5±52.0 °C(Predicted)

- 酸性度係数(pKa): -0.12±0.70(Predicted)

1-(2,4-Dimethyl-6-sulfanylidene-1,6-dihydropyrimidin-5-yl)ethan-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-27798-5.0g |

1-(2,4-dimethyl-6-sulfanylidene-1,6-dihydropyrimidin-5-yl)ethan-1-one |

13995-17-0 | 98% | 5g |

$1075.0 | 2023-06-20 | |

| Enamine | EN300-27798-10.0g |

1-(2,4-dimethyl-6-sulfanylidene-1,6-dihydropyrimidin-5-yl)ethan-1-one |

13995-17-0 | 98% | 10g |

$1593.0 | 2023-06-20 | |

| Aaron | AR01C56S-2.5g |

1-(2,4-dimethyl-6-sulfanylidene-1,6-dihydropyrimidin-5-yl)ethan-1-one |

13995-17-0 | 98% | 2.5g |

$1024.00 | 2025-02-11 | |

| Enamine | EN300-27798-0.1g |

1-(2,4-dimethyl-6-sulfanylidene-1,6-dihydropyrimidin-5-yl)ethan-1-one |

13995-17-0 | 98% | 0.1g |

$98.0 | 2023-06-20 | |

| Aaron | AR01C56S-500mg |

1-(2,4-dimethyl-6-sulfanylidene-1,6-dihydropyrimidin-5-yl)ethan-1-one |

13995-17-0 | 98% | 500mg |

$398.00 | 2025-02-11 | |

| A2B Chem LLC | AW45112-100mg |

1-(2,4-dimethyl-6-sulfanylidene-1,6-dihydropyrimidin-5-yl)ethan-1-one |

13995-17-0 | 98% | 100mg |

$139.00 | 2024-04-20 | |

| A2B Chem LLC | AW45112-500mg |

1-(2,4-dimethyl-6-sulfanylidene-1,6-dihydropyrimidin-5-yl)ethan-1-one |

13995-17-0 | 98% | 500mg |

$321.00 | 2024-04-20 | |

| A2B Chem LLC | AW45112-1g |

1-(2,4-dimethyl-6-sulfanylidene-1,6-dihydropyrimidin-5-yl)ethan-1-one |

13995-17-0 | 98% | 1g |

$426.00 | 2024-04-20 | |

| A2B Chem LLC | AW45112-250mg |

1-(2,4-dimethyl-6-sulfanylidene-1,6-dihydropyrimidin-5-yl)ethan-1-one |

13995-17-0 | 98% | 250mg |

$185.00 | 2024-04-20 | |

| Enamine | EN300-260228-0.1g |

1-(2,4-dimethyl-6-sulfanylidene-1,6-dihydropyrimidin-5-yl)ethan-1-one |

13995-17-0 | 98% | 0.1g |

$98.0 | 2023-09-09 |

1-(2,4-Dimethyl-6-sulfanylidene-1,6-dihydropyrimidin-5-yl)ethan-1-one 関連文献

-

Cynthia J. Olson Reichhardt,Charles Reichhardt Soft Matter, 2014,10, 6332-6338

-

Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641

-

Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949

-

Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069

-

Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336

13995-17-0 (1-(2,4-Dimethyl-6-sulfanylidene-1,6-dihydropyrimidin-5-yl)ethan-1-one) 関連製品

- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)

- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)

- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)

- 2167391-45-7(N4,N4-dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)pyridine-3,4-diamine)

- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)

- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)

- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)

- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)

- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)

推奨される供給者

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量